molecular formula C25H22ClN3O2S2 B12146287 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12146287
M. Wt: 496.0 g/mol
InChI Key: AJUSDEWQKXGRKL-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C24H19ClFN3O2S2\text{C}_{24}\text{H}_{19}\text{ClFN}_3\text{O}_2\text{S}_2C24​H19​ClFN3​O2​S2​

    .
  • It belongs to the class of thioxopyrimidines and contains a benzothieno[2,3-d]pyrimidine core.
  • The compound’s structure includes a chlorophenyl group, a sulfanyl (thio) group, and an acetamide moiety.
  • Its systematic name is 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide .
  • Preparation Methods

    • Synthetic routes for this compound involve cyclization processes or domino reactions.
    • Common methods include [3+3], [4+2], and [5+1] cyclizations.
    • Reaction conditions and specific reagents may vary based on the desired synthetic pathway.
  • Chemical Reactions Analysis

    • Oxidation : The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
    • Reduction : Reduction processes can yield reduced forms of the compound.
    • Substitution : Substituents on the phenyl rings may be replaced under appropriate conditions.
    • Common Reagents : Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are relevant.
    • Major Products : These depend on the specific reaction and conditions but may include derivatives with altered functional groups.
  • Scientific Research Applications

    • Chemistry : Investigating the compound’s reactivity, stability, and novel derivatives.
    • Biology : Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
    • Medicine : Exploring potential therapeutic applications (e.g., as an antiviral, anticancer agent).
    • Industry : Developing new materials or catalysts based on its structure.
  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism of action.
    • Potential pathways could involve inhibition of enzymes or modulation of cellular signaling.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C25H22ClN3O2S2

    Molecular Weight

    496.0 g/mol

    IUPAC Name

    2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

    InChI

    InChI=1S/C25H22ClN3O2S2/c1-15-5-4-6-17(13-15)27-21(30)14-32-25-28-23-22(19-7-2-3-8-20(19)33-23)24(31)29(25)18-11-9-16(26)10-12-18/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,27,30)

    InChI Key

    AJUSDEWQKXGRKL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

    Origin of Product

    United States

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